An In-depth Technical Guide to the Physical Properties of 1-(5-Bromopyridin-3-yl)piperazine
An In-depth Technical Guide to the Physical Properties of 1-(5-Bromopyridin-3-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physical properties of the compound 1-(5-Bromopyridin-3-yl)piperazine . Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from chemical databases and provides expert analysis based on structurally related analogs. Furthermore, it outlines detailed, field-proven experimental protocols for the precise determination of these properties, ensuring scientific rigor and reproducibility in a research and development setting.
Chemical Identity and Structure
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Chemical Name: 1-(5-Bromopyridin-3-yl)piperazine
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CAS Number: 412347-30-9
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Molecular Formula: C₉H₁₂BrN₃
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Molecular Weight: 242.12 g/mol
The molecular structure consists of a piperazine ring linked at the N1 position to the C3 position of a 5-bromopyridine ring. This structure is a common motif in medicinal chemistry, with the piperazine moiety often imparting favorable pharmacokinetic properties and the bromopyridine group offering a site for further chemical modification.
Predicted and Estimated Physical Properties
Due to the absence of published experimental data for 1-(5-Bromopyridin-3-yl)piperazine, the following properties are estimated based on data from structurally similar compounds and computational models.
| Property | Estimated Value/Range | Basis for Estimation and Scientific Rationale |
| Melting Point | 70 - 90 °C | The non-brominated analog, 1-(Pyridin-3-yl)piperazine, has a reported melting point of 48-52°C[1]. The addition of a bromine atom is expected to increase the molecular weight and potentially alter crystal packing, leading to a higher melting point. For comparison, 1-(2-Pyridyl)piperazine has a melting point of 85-87°C[2]. Therefore, a range of 70-90°C is a reasonable estimate. |
| Boiling Point | > 300 °C | The boiling point is anticipated to be significantly high due to the molecular weight and polar nature of the compound. The related compound 1-(Pyridin-3-yl)piperazine has a reported boiling point of 314.4 ± 22.0 °C[1]. The bromo-substituted derivative is expected to have a similar or slightly higher boiling point. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The piperazine moiety contains basic nitrogen atoms that can be protonated, suggesting some aqueous solubility, particularly at lower pH. However, the overall molecule has significant nonpolar character from the bromopyridine and piperazine rings, which will limit water solubility. High solubility in organic solvents is expected, a common characteristic of N-arylpiperazine derivatives. |
| Appearance | Predicted to be an off-white to yellow or tan solid at room temperature. | Many similar N-arylpiperazine compounds are crystalline solids with colors ranging from white to yellow or tan, depending on purity[3][4]. |
Predicted Spectroscopic Properties
The following are predicted NMR spectral characteristics based on the analysis of related bromopyridine and piperazine-containing compounds. These predictions are crucial for the structural verification of synthesized 1-(5-Bromopyridin-3-yl)piperazine.
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¹H NMR:
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Piperazine Protons: Two broad signals are expected for the -CH₂- groups of the piperazine ring, likely in the range of 3.0-3.5 ppm. The protons on the nitrogen attached to the pyridine ring will be deshielded compared to the protons on the other nitrogen.
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Pyridine Protons: Three distinct signals in the aromatic region (typically 7.0-8.5 ppm) are expected for the protons on the 5-bromopyridine ring. The proton at the C2 position is likely to be the most downfield, followed by the protons at C6 and C4.
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¹³C NMR:
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Piperazine Carbons: Two signals are expected for the piperazine carbons, typically in the range of 45-55 ppm.
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Pyridine Carbons: Five signals are expected for the pyridine ring carbons. The carbon bearing the bromine atom (C5) will be significantly influenced by the halogen. The carbon attached to the piperazine nitrogen (C3) will also show a characteristic chemical shift.
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Experimental Protocols for Physical Property Determination
To obtain precise and verifiable data, the following experimental protocols are recommended.
Melting Point Determination
Rationale: The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound. This protocol utilizes the capillary method, a standard and reliable technique.
Methodology:
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Sample Preparation: A small amount of the dry, crystalline 1-(5-Bromopyridin-3-yl)piperazine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
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Measurement:
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A rapid heating run is performed to get an approximate melting point.
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The apparatus is allowed to cool, and a second sample is heated at a slower rate (1-2°C per minute) near the approximate melting point.
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
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Diagram: Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility Assessment
Rationale: Understanding the solubility of a compound in various solvents is fundamental for its application in drug development, including formulation and in vitro assays. This protocol outlines a standard method for determining aqueous and organic solvent solubility.
Methodology:
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Solvent Selection: A range of solvents should be tested, including purified water, buffered aqueous solutions at different pH values (e.g., pH 2, 7.4, 9), and common organic solvents (e.g., DMSO, ethanol, methanol, dichloromethane).
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Equilibrium Solubility Determination (Shake-Flask Method):
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An excess amount of 1-(5-Bromopyridin-3-yl)piperazine is added to a known volume of the chosen solvent in a sealed vial.
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The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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The suspension is then filtered or centrifuged to remove the undissolved solid.
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The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.
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Data Reporting: Solubility is reported in units of mg/mL or µg/mL.
Diagram: Workflow for Solubility Assessment
Caption: Standard shake-flask method for determining equilibrium solubility.
Conclusion
References
- 1. biosynce.com [biosynce.com]
- 2. 1-(2-Pyridyl)piperazine(34803-66-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
